molecular formula C4H11Cl2NO B3332166 1-Chloro-3-(methylamino)propan-2-ol;hydrochloride CAS No. 874302-08-6

1-Chloro-3-(methylamino)propan-2-ol;hydrochloride

Cat. No.: B3332166
CAS No.: 874302-08-6
M. Wt: 160.04 g/mol
InChI Key: SOWFTJHWZOZLRX-UHFFFAOYSA-N
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Description

1-Chloro-3-(methylamino)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C6H15Cl2NO. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is known for its role in the production of beta-blockers, particularly metoprolol, where it serves as an impurity .

Preparation Methods

The synthesis of 1-Chloro-3-(methylamino)propan-2-ol;hydrochloride typically involves the reaction of epichlorohydrin with methylamine. The process can be summarized as follows:

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the stoichiometry of reactants.

Chemical Reactions Analysis

1-Chloro-3-(methylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for substitution and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Chloro-3-(methylamino)propan-2-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-3-(methylamino)propan-2-ol;hydrochloride is primarily related to its role as an intermediate in the synthesis of beta-blockers. Beta-blockers work by blocking the action of endogenous catecholamines, such as adrenaline, on beta-adrenergic receptors. This leads to a decrease in heart rate and blood pressure, making them effective in treating hypertension and other cardiovascular conditions .

Comparison with Similar Compounds

1-Chloro-3-(methylamino)propan-2-ol;hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which makes it particularly useful in the synthesis of certain pharmaceuticals.

Properties

IUPAC Name

1-chloro-3-(methylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO.ClH/c1-6-3-4(7)2-5;/h4,6-7H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWFTJHWZOZLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CCl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50832398
Record name 1-Chloro-3-(methylamino)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50832398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874302-08-6
Record name 1-Chloro-3-(methylamino)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50832398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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